(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene
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Overview
Description
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene is a complex organic compound characterized by its unique structure, which includes a diazene group (N=N) and a long alkyl chain with a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Synthesis of 4-methoxyphenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate in the presence of a base.
Preparation of 10-(4-methoxyphenoxy)decyl bromide: This involves the reaction of 4-methoxyphenol with 1,10-dibromodecane in the presence of a base such as potassium carbonate.
Formation of the final compound: The final step involves the reaction of 10-(4-methoxyphenoxy)decyl bromide with 4-aminobiphenyl under basic conditions to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azoxy compounds.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific optical and electronic properties.
Pharmaceuticals: Potential use as a precursor in the synthesis of bioactive compounds.
Chemical Research: Employed as a reagent in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene involves its interaction with molecular targets through its diazene group. The diazene group can participate in various chemical reactions, including electron transfer and radical formation, which can influence biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the long alkyl chain and methoxyphenoxy group.
Hydrazobenzene: A reduced form of azobenzene with a hydrazine group instead of a diazene group.
4-Methoxyphenylazobenzene: Similar structure but with a different substitution pattern on the aromatic rings.
Uniqueness
(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene is unique due to its long alkyl chain and methoxyphenoxy group, which impart distinct physical and chemical properties. These features make it suitable for specific applications in materials science and pharmaceuticals that other similar compounds may not be able to fulfill.
Properties
CAS No. |
820248-54-2 |
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Molecular Formula |
C29H36N2O3 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[4-[10-(4-methoxyphenoxy)decoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C29H36N2O3/c1-32-27-19-21-29(22-20-27)34-24-12-7-5-3-2-4-6-11-23-33-28-17-15-26(16-18-28)31-30-25-13-9-8-10-14-25/h8-10,13-22H,2-7,11-12,23-24H2,1H3 |
InChI Key |
GSZDOZDFIMXYIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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